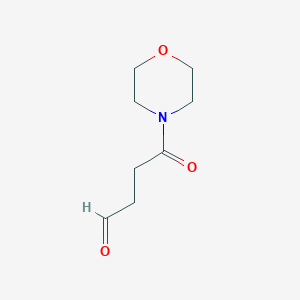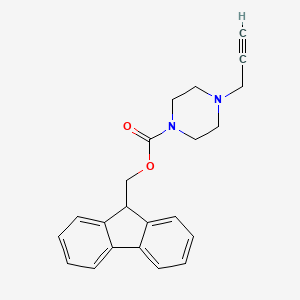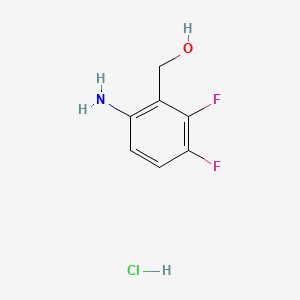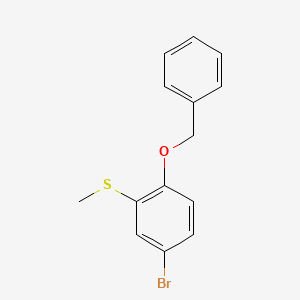
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene typically involves the following steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base like sodium hydroxide (NaOH).
Methylsulfanyl Substitution: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate (CH3S-) in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaOH, CH3S-, various nucleophiles
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated benzene derivatives
Substitution: Substituted benzene derivatives with various functional groups
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, bromine, and methylsulfanyl groups can influence its binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
1-(Benzyloxy)-4-chloro-2-(methylsulfanyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-4-fluoro-2-(methylsulfanyl)benzene: Similar structure but with a fluorine atom instead of bromine.
1-(Benzyloxy)-4-iodo-2-(methylsulfanyl)benzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The combination of the benzyloxy and methylsulfanyl groups further enhances its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13BrOS |
|---|---|
Peso molecular |
309.22 g/mol |
Nombre IUPAC |
4-bromo-2-methylsulfanyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13BrOS/c1-17-14-9-12(15)7-8-13(14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
CYBBOGBTGZDEOR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


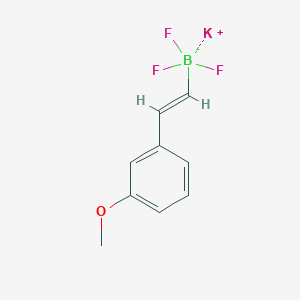
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)

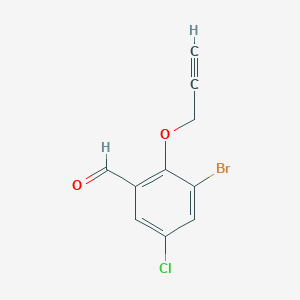
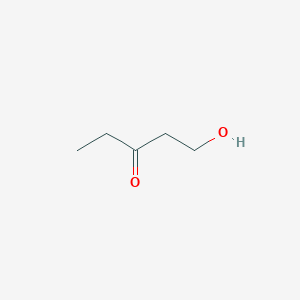
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
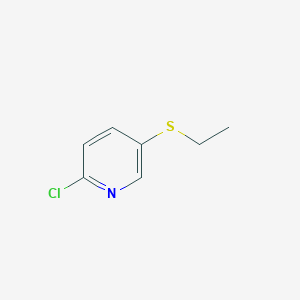
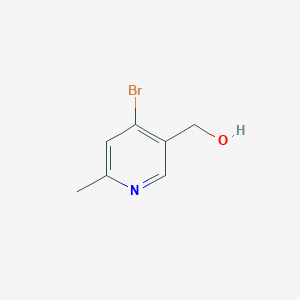
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

